4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
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Overview
Description
4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorophenyl and phenyl groups attached to the thiadiazole ring enhances its chemical reactivity and biological properties.
Scientific Research Applications
4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Future Directions
The future directions for research on 1,3,4-thiadiazole derivatives are likely to involve further exploration of their potential as therapeutic agents. Given their broad spectrum of biological activities, these compounds could be valuable in the development of new drugs for a variety of conditions .
Mechanism of Action
Target of Action
Compounds containing the thiadiazole ring, such as this one, are known to interact strongly with biological targets due to their mesoionic character . They have been found to exert a broad spectrum of biological activities . For instance, some 1,2,3-thiadiazole derivatives have been found to inhibit the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins .
Mode of Action
The thiadiazole-containing compounds are known to cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with their biological targets and exert their effects .
Biochemical Pathways
It’s known that the inhibition of hsp90 by some 1,2,3-thiadiazole derivatives results in the degradation of several oncoproteins .
Result of Action
Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-chlorophenyl isothiocyanate with phenylhydrazine. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted thiadiazole derivatives.
Comparison with Similar Compounds
1,2,4-Thiadiazole derivatives: Share the thiadiazole ring but differ in the substituents attached to the ring.
1,3,4-Oxadiazole derivatives: Contain an oxadiazole ring instead of a thiadiazole ring, exhibiting different chemical and biological properties.
Uniqueness: 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is unique due to the presence of both chlorophenyl and phenyl groups, which enhance its reactivity and biological activity. Its ability to inhibit multiple enzymes and disrupt cellular processes makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S2/c15-11-6-8-12(9-7-11)18-14-13(16-17-19-14)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHCSXTYSZBDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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